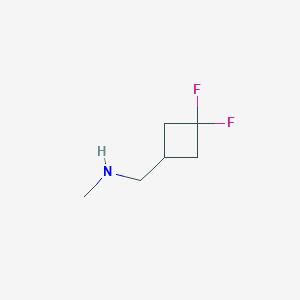

1-(3,3-difluorocyclobutyl)-N-methylmethanamine

Description

1-(3,3-Difluorocyclobutyl)-N-methylmethanamine is a fluorinated organic compound that features a cyclobutyl ring substituted with two fluorine atoms and an N-methylmethanamine group

Properties

IUPAC Name |

1-(3,3-difluorocyclobutyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c1-9-4-5-2-6(7,8)3-5/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIBVEUXQHZZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 3,3-difluorocyclobutanecarboxylic acid using sodium borohydride in tetrahydrofuran at low temperatures . The resulting intermediate can then be further reacted with methylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclobutyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while substitution reactions can introduce a variety of functional groups into the cyclobutyl ring.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-(3,3-difluorocyclobutyl)-N-methylmethanamine involves its interaction with molecular targets through its fluorinated cyclobutyl ring and N-methylmethanamine group. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

(3,3-Difluorocyclobutyl)methanol: A related compound with a hydroxyl group instead of the N-methylmethanamine group.

1-(3,3-Difluorocyclobutyl)ethanol: Similar structure but with an ethanol group.

Uniqueness

1-(3,3-Difluorocyclobutyl)-N-methylmethanamine is unique due to the presence of both the fluorinated cyclobutyl ring and the N-methylmethanamine group. This combination imparts distinct electronic and steric properties, making it particularly useful in applications where specific interactions with biological targets are required.

Biological Activity

1-(3,3-Difluorocyclobutyl)-N-methylmethanamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its potential therapeutic applications.

The biological activity of this compound primarily involves the inhibition of bacterial phosphopantetheinyl transferases (PPTases). These enzymes are crucial for bacterial viability and virulence, as they facilitate post-translational modifications necessary for protein function. The compound has been shown to bind to the active site of PPTases, effectively blocking their activity and leading to diminished bacterial growth without causing significant cytotoxicity in human cells.

This compound exhibits several important biochemical properties:

- Cellular Effects : The compound influences various cellular processes, including gene expression and cellular metabolism. It has demonstrated antibacterial activity while maintaining a low toxicity profile in human cell lines.

- Stability and Degradation : Under laboratory conditions, the compound remains stable, allowing for sustained biological effects over time. However, its stability may vary under different environmental conditions.

- Dosage Effects : In animal models, lower doses of the compound have shown effective inhibition of bacterial growth with minimal adverse effects, indicating a favorable therapeutic window.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : The compound is lipophilic due to the presence of the difluorocyclobutyl group, facilitating its diffusion across cell membranes. This property enhances its bioavailability and efficacy as an antibacterial agent.

- Metabolism : It interacts with various enzymes and cofactors within metabolic pathways, influencing the levels of metabolites and overall metabolic flux in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Activity : In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains by targeting PPTases. For instance, it showed submicromolar inhibition against Escherichia coli, a common pathogenic bacterium.

- Safety Profile : Research indicates that the compound does not induce rapid cytotoxic responses in human cells, making it a promising candidate for further development in antimicrobial therapies.

Data Table: Summary of Biological Activity

| Biological Activity | Observation |

|---|---|

| Inhibition of PPTases | Submicromolar IC50 values against E. coli |

| Cytotoxicity | Low toxicity in human cell lines |

| Dosage Effect | Effective at low doses without significant toxicity |

| Stability | Stable under laboratory conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.